3-Hydroxyhexanoic acid
Overview
Description
3-Hydroxyhexanoic acid is a 3-hydroxy monocarboxylic acid . It is a conjugate acid of a 3-hydroxyhexanoate . It can be used in a novel process for preparing β-hydroxy-fatty acids which are useful as base material for lipids A, LB films, cosmetics, liquid crystals etc .
Synthesis Analysis
Monomers of microbial polyhydroxyalkanoates, mainly 3-hydroxyhexanoic acid (3HHx) and 3-hydroxyoctanoic acid (3HO), were produced by overexpressing polyhydroxyalkanoates depolymerase gene phaZ, together with putative long-chain fatty acid transport protein fadL of Pseudomonas putida KT2442 and acyl-CoA synthetase (fadD) of Escherichia coli MG1655 in P. putida KT2442 . Another method involves the conversion of cyclohexane to 6-hydroxyhexanoic acid using recombinant Pseudomonas taiwanensis in a stirred-tank bioreactor .Molecular Structure Analysis
The molecular formula of 3-Hydroxyhexanoic acid is C6H12O3 . The average mass is 132.158 Da and the monoisotopic mass is 132.078644 Da .Physical And Chemical Properties Analysis
3-Hydroxyhexanoic acid has a density of 1.1±0.1 g/cm^3, a boiling point of 259.6±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 57.8±6.0 kJ/mol and the flash point is 125.1±19.1 °C . The index of refraction is 1.460 .Scientific Research Applications
Application 1: Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) from CO2
- Scientific Field : Bioengineering .
- Summary of the Application : The copolyester of 3-hydroxybutyrate (3HB) and 3-hydoxyhexanoate (3HHx), PHBHHx, is a practical type of bacterial polyhydroxyalkanoates due to its high flexibility and marine biodegradability . This study investigated the biosynthesis of PHBHHx from CO2 as the sole carbon source by engineered C. necator strains .
- Methods of Application or Experimental Procedures : The recombinant strains capable of synthesizing PHBHHx from fructose were cultivated in a flask using complete mineral medium and a substrate gas mixture (H2/O2/CO2 = 8:1:1) .
- Results or Outcomes : The results of GC and 1H NMR analyses indicated that the recombinants of C. necator synthesized PHBHHx from CO2 with high cellular content . When 1.0 g/L (NH4)2SO4 was used as a nitrogen source, the 3HHx composition of PHBHHx in the strain MF01∆B1/pBBP-ccr Me J4a-emd was 47.7 ± 6.2 mol% .
Application 2: Effect of Monomers of 3-Hydroxyhexanoate on Properties of Copolymers Poly(3-Hydroxybutyrate-co 3-Hydroxyhexanoate)
- Scientific Field : Polymer Science .
- Summary of the Application : The properties of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) P(3HB-co-3HHx) copolymers with different ratios of monomers were studied .
- Methods of Application or Experimental Procedures : The copolymer samples, regardless of the synthesis conditions or the ratio of monomers, had reduced values of crystallinity degree (50–60%) and weight average molecular weight (415–520 kDa), and increased values of polydispersity (2.8–4.3) compared to P(3HB) (70–76%, 720 kDa, and 2.2) .
- Results or Outcomes : The industrial sample had differences in its thermal behavior, including a lower glass transition temperature (−2.4 °C), two peaks in its crystallization and melting regions, a lower melting point (T melt) (112/141 °C), and a more pronounced gap between T melt and the temperature of thermal degradation (T degr) .
Application 3: Production of 3-Hydroxy-γ-Butyrolactone
- Scientific Field : Bioengineering .
- Summary of the Application : 3-Hydroxy-γ-butyrolactone (3HBL) is widely used in the pharmaceutical industry as a chiral building block for the statin class of cholesterol-reducing drugs such as Crestor and Lipitor, as well as the antibiotic Zyvox, and the antihyperlipidemic medication Zetia . Other pharmaceuticals derived from 3HBL include HIV inhibitors and the nutritional supplement L-carnitine .
- Methods of Application or Experimental Procedures : A novel pathway was designed to produce various chiral 3-hydroxyacids, including 3,4-dihydroxybutyric acid, consisting of enzymes that condense two acyl-CoAs, stereospecifically reduce the resulting β-ketone, and hydrolyze the CoA thioester to release the free acid .
- Results or Outcomes : Feeding of butyrate, isobutyrate, and glycolate resulted in the production of 3-hydroxyhexanoate, 3-hydroxy-4-methylvalerate, and 3,4-dihydroxybutyric acid + 3-hydroxy-γ-butyrolactone, respectively .
Application 4: Fatty Acid Hydroxy (OH) Category
- Scientific Field : Biochemistry .
- Summary of the Application : 3-Hydroxyhexanoic acid, also known as 3-Hydroxycaproic acid, is a product in the category of Fatty Acids with Hydroxy (OH) .
Application 5: Production of 3-Hydroxy-γ-Butyrolactone
- Scientific Field : Bioengineering .
- Summary of the Application : 3-Hydroxy-γ-butyrolactone (3HBL) is widely used in the pharmaceutical industry as a chiral building block for the statin class of cholesterol-reducing drugs such as Crestor and Lipitor, as well as the antibiotic Zyvox, and the antihyperlipidemic medication Zetia . Other pharmaceuticals derived from 3HBL include HIV inhibitors and the nutritional supplement L-carnitine .
- Methods of Application or Experimental Procedures : A novel pathway was designed to produce various chiral 3-hydroxyacids, including 3,4-dihydroxybutyric acid, consisting of enzymes that condense two acyl-CoAs, stereospecifically reduce the resulting β-ketone, and hydrolyze the CoA thioester to release the free acid .
- Results or Outcomes : Feeding of butyrate, isobutyrate, and glycolate resulted in the production of 3-hydroxyhexanoate, 3-hydroxy-4-methylvalerate, and 3,4-dihydroxybutyric acid + 3-hydroxy-γ-butyrolactone, respectively .
Application 6: Medical Polyhydroxyalkanoates in Musculoskeletal System
- Scientific Field : Biomedical Engineering .
- Summary of the Application : Polyhydroxyalkanoates (PHAs) are a large family of biopolyesters synthesized in microorganisms, demonstrating excellent biocompatibility and controllable biodegradability for tissue remodeling and drug delivery . PHA called poly(3-hydroxybutyric acid-co-3-hydroxyvaleric acid-co-3-hydroxyhexanoic acid trimer) (PHBVHHx) can significantly promote the proliferation and adhesion of human umbilical cord mesenchymal stem cells .
Safety And Hazards
Future Directions
3-Hydroxyhexanoic acid, or 3HHx, is a monomer of polyhydroxyalkanoate (PHA) that has been extensively studied for its unique physicochemical properties and potential applications in various fields. Future research efforts on these factors and the precise adjustment of the cyclohexane feed combined with an in situ product removal strategy are discussed as promising strategies to enhance biocatalyst durability and product titer and thus to enable the development of a sustainable multistep whole-cell process .
properties
IUPAC Name |
3-hydroxyhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-3-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMGFDVTYHWBAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
120659-36-1 | |
Record name | Poly(3-hydroxyhexanoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120659-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40906794 | |
Record name | 3-Hydroxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40906794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyhexanoic acid | |
CAS RN |
10191-24-9 | |
Record name | 3-Hydroxyhexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10191-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyhexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40906794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXYHEXANOIC ACID, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48NUX22XXO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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